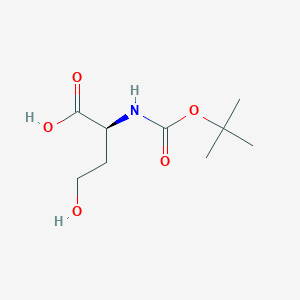
Boc-L-homoserine
Overview
Description
Boc-L-homoserine is a compound with the molecular formula C9H17NO5 . It is a variant of serine with an additional group CH2 attached to its backbone . Boc-L-homoserine is an important compound and a building block in the chemical and pharmaceutical industry .
Synthesis Analysis
The synthesis of L-homoserine has been investigated in detail. The one-pot cascade synthesis of L-homoserine with substrate recycling is catalyzed by an aldolase and a transaminase . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .
Molecular Structure Analysis
The molecular weight of Boc-L-homoserine is 219.23 g/mol . The IUPAC name is (2 S )-4-hydroxy-2- [ (2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . The InChI is InChI=1S/C9H17NO5/c1-9 (2,3)15-8 (14)10-6 (4-5-11)7 (12)13/h6,11H,4-5H2,1-3H3, (H,10,14) (H,12,13)/t6-/m0/s1 .
Chemical Reactions Analysis
The Boc group in Boc-L-homoserine is stable towards most nucleophiles and bases . The one-pot cascade synthesis of L-homoserine with substrate recycling is catalyzed by an aldolase and a transaminase .
Scientific Research Applications
Quorum Sensing Inhibitors of Pseudomonas aeruginosa
- Summary of Application : Boc-L-homoserine lactone analogs were synthesized and evaluated for their in vitro quorum sensing (QS) inhibitory activity against two biomonitor strains, Chromobacterium violaceum CV026 and Pseudomonas aeruginosa PAO1 .
- Methods of Application : Four series of novel L-homoserine lactone analogs were synthesized and their QS inhibitory activity was evaluated in vitro .
- Results or Outcomes : The study revealed that phenylurea-containing -dithiocarbamated homoserine lactones are more potent than (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C30), a positive control for biofilm formation . In particular, QS inhibitor 11f significantly reduced the production of virulence factors (pyocyanin, elastase and rhamnolipid), swarming motility, the formation of biofilm and the mRNA level of QS-related genes regulated by the QS system of PAO1 .
Nitrogen Source for Growth of Escherichia coli
- Summary of Application : L-homoserine is a pivotal intermediate in the carbon and nitrogen metabolism of E. coli. However, this non-canonical amino acid cannot be used as a nitrogen source for growth .
- Methods of Application : An adapted laboratory evolution (ALE) was applied, which allowed the isolation of a strain able to grow with L-homoserine as the nitrogen source and was, at the same time, desensitized to growth inhibition by this amino acid .
- Results or Outcomes : Sequencing of this evolved strain identified only four genomic modifications, including a 49bp truncation starting from the stop codon of thrL . This mutation resulted in a modified thrL locus carrying a thrL* allele encoding a polypeptide 9 amino acids longer than the thrL encoded leader peptide .
Precursor to the Synthesis of Isobutanol and 1,4-Butanediol
- Summary of Application : Commercially, homoserine can serve as a precursor to the synthesis of isobutanol and 1,4-butanediol .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves using purified homoserine in the synthesis process .
- Results or Outcomes : The outcomes of this application are the production of isobutanol and 1,4-butanediol .
Quorum Sensing Inhibitors of Pseudomonas aeruginosa
- Summary of Application : Boc-L-homoserine lactone analogs were synthesized and evaluated for their in vitro quorum sensing (QS) inhibitory activity against two biomonitor strains, Chromobacterium violaceum CV026 and Pseudomonas aeruginosa PAO1 .
- Methods of Application : Four series of novel L-homoserine lactone analogs were synthesized and their QS inhibitory activity was evaluated in vitro .
- Results or Outcomes : The study revealed that phenylurea-containing -dithiocarbamated homoserine lactones are more potent than (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C30), a positive control for biofilm formation . In particular, QS inhibitor 11f significantly reduced the production of virulence factors (pyocyanin, elastase and rhamnolipid), swarming motility, the formation of biofilm and the mRNA level of QS-related genes regulated by the QS system of PAO1 .
Cascade Enzymatic Synthesis
- Summary of Application : L-Homoserine is an important compound and a building block in the chemical and pharmaceutical industry. The one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves using purified homoserine in the synthesis process .
- Results or Outcomes : Using the optimized reaction conditions in the fed-batch reactor with a continuous formaldehyde supply, and with subsequent addition of pyruvate and L-alanine, 80.1 g L−1L-homoserine was obtained with a volume productivity of 3.2 g L−1 h−1 after 25 h .
Synthesis of L-Homoserine Catalyzed by Lyophilized Whole Cells
- Summary of Application : The one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by lyophilized whole cells containing transaminase and aldolase activities was investigated .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves using purified homoserine in the synthesis process .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Synthesis and Biological Evaluation of Novel L-Homoserine
- Summary of Application : In this study, four series of novel L-homoserine lactone analogs were synthesized and evaluated for their in vitro quorum sensing (QS) inhibitory activity against two biomonitor strains, Chromobacterium violaceum CV026 and Pseudomonas aeruginosa PAO1 .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves using purified homoserine in the synthesis process .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Cascade Enzymatic Synthesis
- Summary of Application : L-Homoserine is an important compound and a building block in the chemical and pharmaceutical industry. The one-pot cascade synthesis of L-homoserine with substrate recycling catalysed by an aldolase and a transaminase was investigated in detail, with special interest in the reaction’s kinetics .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves using purified homoserine in the synthesis process .
- Results or Outcomes : Using the optimized reaction conditions in the fed-batch reactor with a continuous formaldehyde supply, and with subsequent addition of pyruvate and L-alanine, 80.1 g L−1L-homoserine was obtained with a volume productivity of 3.2 g L−1 h−1 after 25 h .
Cascade Synthesis of L-Homoserine Catalyzed by Lyophilized Whole Cells
- Summary of Application : The one-pot cascade synthesis of L-homoserine with substrate recycling catalysed by lyophilized whole cells containing transaminase and aldolase activities was investigated .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves using purified homoserine in the synthesis process .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
While specific safety and hazards information for Boc-L-homoserine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
While specific future directions for Boc-L-homoserine are not available, L-homoserine lactone analogues, a class of signaling molecules produced by Gram-negative bacteria, are being studied for their role in regulating the expression of density-dependent genes .
Relevant Papers
The synthesis of L-homoserine, a variant of serine, has been discussed in detail in a paper titled "Cascade enzymatic synthesis of L-homoserine – mathematical modelling as a tool for process optimisation and design" . Another paper titled “Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor” discusses the synthesis of azidohomoalanine using Boc-homoserine as a starting material .
properties
IUPAC Name |
(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517080 | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-homoserine | |
CAS RN |
41088-86-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41088-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

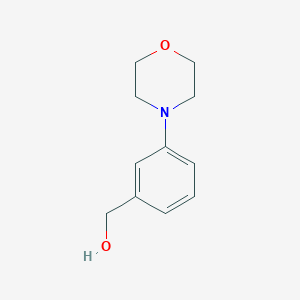
![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)
![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)
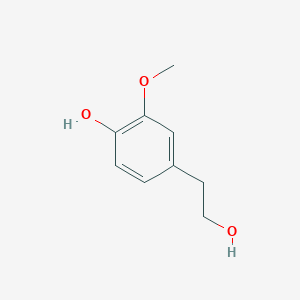
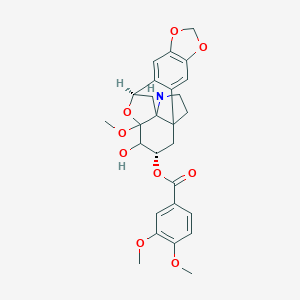
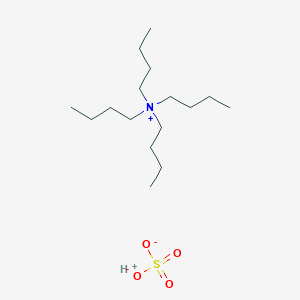
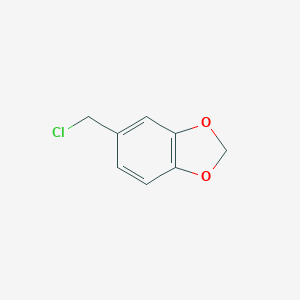
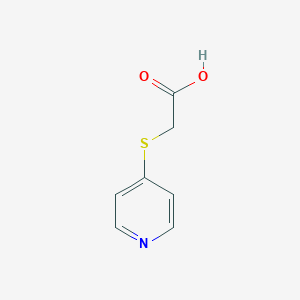
![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)
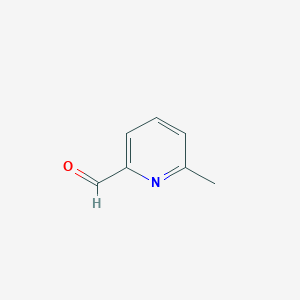
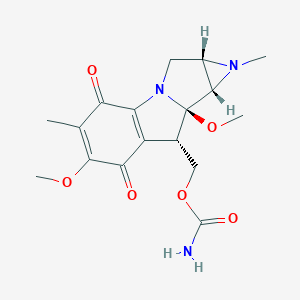
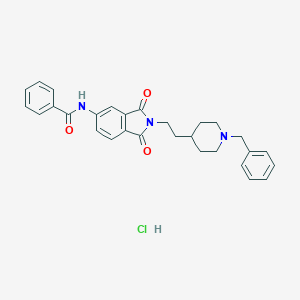
![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)
![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)